Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside

Description

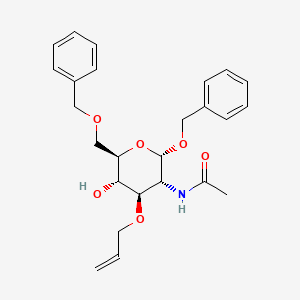

Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside (CAS: 60920-82-3) is a protected glucosamine derivative widely employed in carbohydrate chemistry for oligosaccharide synthesis. Its structure features:

- A 2-acetamido group (providing stability and directing reactivity).

- 3-O-allyl and 6-O-benzyl protecting groups, enabling orthogonal deprotection strategies.

- An α-anomeric configuration, critical for glycosylation stereochemistry.

- Molecular formula: C₂₅H₃₁NO₆; molecular weight: 441.52 g/mol .

This compound serves as a key intermediate in synthesizing complex glycans, such as tetrasaccharides, due to its ability to act as an "attractant aglycon" during glycosylation reactions .

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO6/c1-3-14-30-24-22(26-18(2)27)25(31-16-20-12-8-5-9-13-20)32-21(23(24)28)17-29-15-19-10-6-4-7-11-19/h3-13,21-25,28H,1,14-17H2,2H3,(H,26,27)/t21-,22-,23-,24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXYTEIQFPXSSW-JYSSUKAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The initial step often involves protecting the hydroxyl groups of the glucopyranoside to prevent unwanted reactions. This can be achieved using benzyl groups.

Introduction of Acetamido Group: The acetamido group is introduced by reacting the protected glucopyranoside with acetic anhydride in the presence of a base such as pyridine.

Allylation: The allyl group is introduced through an allylation reaction, typically using allyl bromide and a base like sodium hydride.

Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the acetamido group, potentially converting it to an amine.

Substitution: The benzyl groups can be substituted under appropriate conditions, such as using nucleophiles in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the acetamido group.

Substitution: Nucleophiles such as sodium azide (NaN3) in the presence of a phase-transfer catalyst.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Azido derivatives or other substituted products depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Derivatives

The synthesis of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside involves multiple steps including controlled benzylation and condensation reactions. The compound serves as a precursor for synthesizing various oligosaccharides and glycosides, which are important in studying glycosylation processes in biological systems.

Synthesis Overview

- Key Reactions :

- Controlled partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside.

- Formation of disaccharides through condensation reactions.

| Step | Reaction Type | Product |

|---|---|---|

| 1 | Benzylation | 3,6-di-O-benzyl derivative |

| 2 | Condensation | Disaccharide formation |

| 3 | Deprotection | Final product purification |

Biological Activities

The compound exhibits various biological activities, particularly as an inhibitor of glycosyltransferases. This inhibition can significantly affect mucin biosynthesis, which is crucial in cancer biology.

Inhibition of Glycosyltransferases

Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside has been shown to inhibit the incorporation of glucosamine into O-glycans, impacting mucin production in cancer cell lines.

| Activity Type | Effect on Mucin Production | Reference |

|---|---|---|

| Glycosylation Inhibition | Suppresses MUC1 expression | |

| Adhesion Inhibition | Reduces cell attachment |

Therapeutic Potential

Research indicates that this compound may have therapeutic potential in cancer treatment due to its ability to modulate glycosylation patterns on cell surfaces. This modulation can influence tumor cell metastasis and adhesion properties.

Case Studies

- Breast Cancer : Inhibition of MUC1 expression was observed, leading to reduced invasiveness of breast cancer cells (MDF-7) when treated with the compound.

- Endometrial Carcinoma : Studies demonstrated that inhibiting O-glycan elongation limits MUC1 incorporation into the cell membrane, affecting the adhesive properties of endometrial carcinoma cells.

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside largely depends on its application. In medicinal chemistry, it may act by mimicking natural glycosides, thereby interacting with specific enzymes or receptors. The acetamido group can form hydrogen bonds with biological targets, while the benzyl and allyl groups can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Methyl 2-Acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside (Compound 2)

- Key Differences: Anomeric configuration: β vs. α in the target compound. Protecting groups: Methyl at the anomeric position vs. benzyl in the target. Applications: Primarily used as a glycosyl acceptor due to its β-configuration, whereas the α-configuration of the target compound enhances glycosyl donor activity .

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside (CAS 4171-69-1)

- Key Differences :

- Substitution pattern : Tri-O-benzyl protection at 3,4,6 positions vs. allyl (3-O) and benzyl (6-O) in the target.

- Reactivity : The tri-benzyl derivative offers extensive protection but lacks the allyl group’s versatility for selective deprotection.

- Molecular weight : 581.7 g/mol (vs. 441.52 g/mol for the target), impacting solubility in organic solvents .

Benzyl 2-Acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside (BG982)

Benzyl 2-Acetamido-6-O-tosyl-3-O-benzyl-2-deoxy-α-D-glucopyranoside

Orthogonal Deprotection Strategies

Glycosylation Efficiency

- The α-anomeric configuration of the target compound enhances its role as a glycosyl donor, achieving higher yields in glycosylation reactions compared to β-configured analogs like Compound 2 .

Structural Complexity

- Compared to advanced intermediates like Benzyl 2-Deoxy-2-acetamido-3,6-di-O-benzyl-4-(...)-Beta-D-glucopyranoside (C₄₁H₅₀N₂O₁₂, MW 780.8 g/mol), the target compound is simpler, making it ideal for modular synthesis of oligosaccharides .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Protecting Groups | Anomeric Config. | MW (g/mol) | Key Application |

|---|---|---|---|---|

| Target Compound | 3-O-allyl, 6-O-benzyl | α | 441.52 | Tetrasaccharide synthesis |

| Methyl 2-Acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside | 3-O-benzyl, methyl | β | 351.38 | Glycosyl acceptor |

| Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside | 3,4,6-O-benzyl | β | 581.70 | Stabilized intermediate |

| Benzyl 2-Acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside (BG982) | 3-O-acetyl, 6-O-benzyl | α | 467.52 | Labile intermediate |

Biological Activity

Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside is a complex glycoside that has garnered attention in biochemical research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.

Synthesis

The synthesis of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside involves controlled partial benzylation of allyl derivatives of 2-acetamido sugars. The process typically yields a mixture of products, including di- and tri-O-benzyl derivatives, which can be further processed to isolate the desired compound. This synthetic route is crucial as it allows for the modification of glycosidic structures, enhancing their biological activity and specificity .

Inhibition of Glycosidases

Research indicates that benzyl glycosides, including Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside, exhibit significant inhibitory effects on glycoside hydrolases, particularly α-glucosidases. These enzymes play a vital role in carbohydrate metabolism, and their inhibition can be beneficial in managing conditions like diabetes by slowing down glucose absorption .

Table 1: Inhibitory Activity on Glycosidases

| Compound | Kinact (×10⁻³ s⁻¹) | Ki (μM) | Kinact/Ki (M⁻¹ s⁻¹) |

|---|---|---|---|

| Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside | Data not available | Data not available | Data not available |

| Allylic carbocyclic inhibitors | 16.6 ± 0.9 | 96 ± 22 | 173 ± 49 |

This table summarizes the kinetic parameters for various inhibitors, highlighting the potency of benzyl derivatives against glycosidases.

Case Studies

- Colon Cancer Cell Line Study : In vitro studies on LS174T colon cancer cells demonstrated that benzyl derivatives inhibited mucin glycosylation, which is crucial for cancer cell proliferation and metastasis. The compounds led to a reduction in fully glycosylated mucins, indicating potential therapeutic applications in oncology .

- Glycan Chain Elongation : Another study reported that O-benzyl-N-acetyl-alpha-D-galactosaminide (a related compound) inhibited alpha2,3-sialylation in mucus-secreting HT-29 cells. Long-term exposure resulted in the accumulation of glycoproteins in cytoplasmic vesicles, suggesting a disruption in normal cellular processing pathways .

The biological activity of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside can be attributed to its ability to covalently bind to active sites of glycoside hydrolases. This binding prevents substrate access and effectively inhibits enzyme activity. The proposed mechanism involves the formation of a stable enzyme-inhibitor complex that is resistant to dissociation, leading to prolonged inhibition .

Q & A

Q. Table 1. Key Synthetic Intermediates

Q. Table 2. Spectroscopic Signatures

| Group | NMR (¹H) | IR (cm⁻¹) |

|---|---|---|

| Allyl | δ 5.2–5.8 (m, CH₂=CH₂) | 1645 (C=C) |

| Benzyl | δ 7.3–7.5 (m, aromatic) | 3030 (C-H aromatic) |

| Acetamido | δ 2.0 (s, CH₃) | 1660/1560 (amide I/II) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.